molecular formula C7H8INO B13668761 4-Iodo-3-methoxy-5-methylpyridine

4-Iodo-3-methoxy-5-methylpyridine

Cat. No.: B13668761
M. Wt: 249.05 g/mol
InChI Key: AMFYWKHJHKJYOI-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 3rd position, and a methyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-5-methylpyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methoxy-5-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and an organoboron reagent to couple 3-methoxy-5-methylpyridine with an iodine source .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

Scientific Research Applications

4-Iodo-3-methoxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-methoxy-5-methylpyridine
  • 3-Iodo-2-methoxy-5-methylpyridine
  • 4-Iodo-3-methoxy-1,5-naphthyridine

Uniqueness

4-Iodo-3-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research contexts .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-3-methoxy-5-methylpyridine

InChI

InChI=1S/C7H8INO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3

InChI Key

AMFYWKHJHKJYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1I)OC

Origin of Product

United States

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